2-METHYL-2-PENTANOL

描述

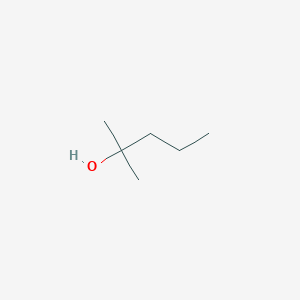

2-Methyl-2-pentanol (CAS 590-36-3) is a tertiary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . Its structure features a hydroxyl group attached to a carbon atom bonded to three alkyl groups, making it highly branched. This structural characteristic significantly influences its physicochemical properties, such as reduced hydrogen bonding capacity, lower water solubility, and distinct reactivity compared to primary or secondary alcohols.

Key applications include its use as a solvent, intermediate in organic synthesis, and in research settings to study proton donor-acceptor interactions . Its ¹³C NMR spectrum in CDCl₃ shows characteristic peaks at δ 71.3 (C-OH) and δ 29.1–23.1 (alkyl carbons), confirming its tertiary nature .

准备方法

Synthetic Routes and Reaction Conditions: 2-METHYL-2-PENTANOL can be synthesized through the hydration of 2-methyl-2-pentene. This reaction typically involves the use of sulfuric acid as a catalyst, which protonates the alkene to form a more reactive carbocation. This carbocation then reacts rapidly with water, leading to the production of this compound .

Industrial Production Methods: Commercially, this compound is rarely used alone but as a mixture. It can be prepared by the aldol condensation of propionaldehyde followed by the hydrogenation of the intermediate .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although tertiary alcohols are generally resistant to oxidation compared to primary and secondary alcohols.

Dehydration: When subjected to dehydration over γ-Al2O3, this compound primarily forms terminal olefins.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Sulfuric Acid: Used as a catalyst in hydration reactions.

Alumina (γ-Al2O3): Used in dehydration reactions.

Major Products Formed:

Hydration: Produces this compound.

Dehydration: Produces terminal olefins.

科学研究应用

Scientific Research Applications

- Antagonist Activity Studies

- Polymerization Initiation

- Solvent for Chemical Reactions

- Chemical Intermediates

- Biofuel Potential

Case Studies

Case Study 1: Biochemical Research

A study investigated the use of this compound as an antagonist in receptor studies. The findings demonstrated that the compound effectively altered receptor activity, providing insights into drug design and receptor pharmacology.

Case Study 2: Polymer Chemistry

In polymer chemistry applications, researchers explored the polymerization capabilities of this compound with isocyanates. The results showed successful initiation of polymer chains, leading to the development of new materials with tailored properties.

作用机制

相似化合物的比较

Comparison with Structurally Similar Alcohols

Structural and Physical Properties

The table below compares 2-methyl-2-pentanol with two positional isomers: 2-methyl-1-pentanol (primary alcohol, CAS 105-30-6) and 2-methyl-3-pentanol (secondary alcohol, CAS 565-67-3).

Key Observations:

- Boiling Points: While specific values are unavailable in the evidence, tertiary alcohols like this compound generally exhibit lower boiling points than primary or secondary isomers due to reduced surface area and weaker intermolecular forces .

- Solubility : Tertiary alcohols are less water-soluble than primary or secondary alcohols due to steric hindrance of the hydroxyl group .

Reactivity and Chemical Behavior

Oxidation:

- 2-Methyl-1-pentanol: Oxidizes to a carboxylic acid (primary alcohol).

- 2-Methyl-3-pentanol: Oxidizes to a ketone (secondary alcohol).

Substitution Reactions:

- This compound: Prefers SN1 mechanisms due to stable tertiary carbocation formation .

- 2-Methyl-1-pentanol: Favors SN2 mechanisms (less steric hindrance).

Proton Donor-Acceptor Interactions:

This compound exhibits sensitivity to inductive effects in sulfonate salts, with lower enthalpic interactions in fluoroalkanesulfonate salts compared to alkanesulfonates. This property is critical in studying solvent-solute interactions .

Aromatic and Functional Derivatives

2-Phenyl-2-pentanol (CAS 135454-95-4):

- A tertiary alcohol with a phenyl group, increasing molecular weight to 164.25 g/mol .

- Reduced water solubility due to the hydrophobic aromatic ring.

- Applications: Used in specialty organic synthesis and fragrance industries .

2-Methyl-2-phenylpropanoyl chloride:

- An acyl chloride derivative (CAS 590-36-3) with distinct reactivity, including nucleophilic acyl substitution .

Market Trends

- This compound: Prices vary regionally (e.g., North America, Asia) and are driven by demand in solvents and intermediates .

- 2-Methyl-1-pentanol: Global consumption trends (1997–2046) highlight its use in commercial operations and competitive industries .

生物活性

2-Methyl-2-pentanol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula . It is characterized by a hydroxyl group attached to a saturated carbon atom, making it part of the class of organic compounds known as tertiary alcohols. This compound has garnered interest in various fields due to its biological activity, potential applications in pharmaceuticals, and its role in environmental monitoring.

- IUPAC Name : 2-Methylpentan-2-ol

- CAS Number : 590-36-3

- Molecular Weight : 102.1748 g/mol

- Solubility : Soluble in water, exhibiting weak acidic properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Impact on Cell Adhesion

A study highlighted the role of this compound in modulating cell adhesion processes. It was found to antagonize the effects of ethanol on L1-mediated cell adhesion, which is crucial for neuronal development and function. This suggests potential neuroprotective properties, particularly in the context of ethanol-induced neurotoxicity .

Toxicological Studies

Toxicological evaluations have shown that while this compound is generally considered safe at low concentrations, higher doses can lead to cytotoxic effects. These effects are particularly relevant for occupational exposure scenarios where inhalation or dermal contact may occur. Monitoring methods have been developed to assess exposure levels effectively .

Case Study 1: Neuroprotective Effects

In a controlled study examining the effects of various alcohols on neuronal cells, this compound was found to significantly reduce apoptosis (programmed cell death) induced by ethanol exposure. The results indicated that this compound could serve as a protective agent against ethanol's neurotoxic effects, highlighting its potential therapeutic applications in treating alcohol-related disorders .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several alcohols, including this compound, against common foodborne pathogens. The results demonstrated that this compound exhibited significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products .

Research Findings and Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H14O |

| Biological Activity | Antimicrobial, Neuroprotective |

| Toxicity Level | Low (at low concentrations) |

| Solubility | Water-soluble |

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Neuroprotective | Reduces apoptosis in neuronal cells |

| Cytotoxicity | Potentially cytotoxic at high concentrations |

化学反应分析

Acid-Catalyzed Hydration of Alkenes

2-Methyl-2-pentanol is synthesized via Markovnikov addition during the acid-catalyzed hydration of 2-methyl-2-pentene. Sulfuric acid (H₂SO₄) protonates the alkene, forming a carbocation intermediate that reacts with water .

| Reaction Component | Details |

|---|---|

| Starting Material | 2-Methyl-2-pentene |

| Reagents/Conditions | H₂SO₄ (catalytic), H₂O, 25–40°C |

| Product Yield | Not quantified in sources |

Grignard Reaction

An alternative synthesis involves acetone and propylmagnesium chloride (Grignard reagent) in tetrahydrofuran (THF), yielding 96.7% product after hydrolysis :

| Parameter | Value |

|---|---|

| Temperature | −5°C (step 1), 40°C (step 2) |

| Solvent | THF |

| Yield | 96.7% |

SN1 Mechanism with Hydrohalic Acids

This compound reacts with hydroiodic acid (HI) via an SN1 pathway , producing 2-iodo-2-methylpentane :

-

Protonation : Tertiary alcohol is protonated by HI.

-

Carbocation Formation : Water leaves, forming a stable tertiary carbocation.

-

Nucleophilic Attack : I⁻ reacts with the carbocation.

| Condition | Outcome |

|---|---|

| Mechanism | SN1 |

| Stereochemical Outcome | Racemic mixture (not observed due to planar carbocation) |

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₃PO₄), this compound undergoes β-elimination to form alkenes. The major product follows Saytzeff’s rule , favoring the more substituted alkene (2-methyl-2-pentene) :

| Parameter | Value |

|---|---|

| Major Product | 2-Methyl-2-pentene |

| Minor Product | 2-Methyl-1-pentene |

| Product Ratio | ~9:1 (major:minor) |

Oxidation Reactions

Tertiary alcohols like this compound are resistant to common oxidation agents (e.g., KMnO₄, CrO₃) due to the absence of α-hydrogens. No significant oxidation products are reported in the literature .

Esterification

While not explicitly documented in the provided sources, tertiary alcohols can theoretically undergo esterification with acyl chlorides or anhydrides under vigorous conditions (e.g., reflux with H₂SO₄). For example:

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-methyl-2-pentanol in a laboratory setting?

this compound can be synthesized via Grignard reaction by reacting a tertiary alcohol precursor with a suitable organomagnesium reagent. For example:

Prepare a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether.

React with 3-pentanone to form the tertiary alcohol through nucleophilic addition.

Quench the reaction with aqueous ammonium chloride, followed by extraction and purification via fractional distillation.

Key considerations : Use inert atmospheres (N₂/Ar) to prevent reagent oxidation, and monitor reaction progress via TLC or GC-MS .

Q. How do the physical properties of this compound influence its applications in chromatography?

The compound’s hydrophobicity (due to its branched alkyl chain and methyl group) and low polarity make it useful as a retention index marker in gas chromatography (GC). Its boiling point (~120–122°C) and volatility allow for efficient separation of branched alcohols.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 102.20 g/mol | |

| Boiling Point | ~121°C | |

| LogP (Octanol-Water) | 1.98 (estimated) |

Methodological tip : Use a non-polar GC column (e.g., DB-5) with temperature programming (50°C to 250°C at 10°C/min) for optimal resolution .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Ventilation : Use fume hoods due to vapor irritation risks (TLV: 100 ppm).

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity : Monitor for CNS depression in prolonged exposure; implement biological monitoring (urinary metabolites) as per industrial hygiene guidelines .

Advanced Research Questions

Q. How does the thermodynamic behavior of this compound in sulfonate salts inform solubility studies?

Studies show enthalpy-entropy compensation in fluoroalkanesulfonate vs. alkanesulfonate salts. For example:

- Fluoroalkanesulfonates : Lower ΔH° due to fluorine’s electron-withdrawing effect, reducing sulfonate group electron density.

- Alkanesulfonates : Higher ΔH° from stronger dispersive interactions.

Methodology : Use isothermal titration calorimetry (ITC) to measure ΔH° and van’t Hoff analysis for ΔS°. Compare linear free-energy relationships (LFERs) to resolve solvent-solute interactions .

Q. What strategies optimize the chromatographic separation of this compound from structurally similar alcohols?

- Stationary phase : Use polarizable columns (e.g., PEG-based) to exploit dipole interactions.

- Temperature gradients : Adjust ramp rates to resolve co-eluting peaks (e.g., 2-methyl-2-hexanol).

- Retention indices : Calibrate against n-alkanes (C₇–C₁₅) for reproducibility.

| Compound | Retention Index (DB-5) | Reference |

|---|---|---|

| This compound | 855 | |

| 2-Methyl-2-hexanol | 932 |

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from exposure models (e.g., in vivo vs. in vitro) or metabolic pathways . For example:

- In vitro assays may underestimate hepatic metabolism (e.g., CYP450-mediated oxidation).

- In vivo studies in rodents show higher LD₅₀ (2,400 mg/kg) due to efficient glucuronidation.

Recommendation : Cross-validate using physiologically based pharmacokinetic (PBPK) modeling and human hepatocyte assays .

Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 590-36-3 | |

| Density (20°C) | 0.81 g/cm³ | |

| Vapor Pressure (25°C) | 0.62 mmHg | |

| Water Solubility | 12.4 g/L (20°C) |

Table 2. Comparative Reactivity in Sulfonate Salts

| Salt Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| Fluoroalkanesulfonate | -12.3 | 45.2 |

| Alkanesulfonate | -18.7 | 62.8 |

| Data derived from enthalpy-entropy compensation plots |

属性

IUPAC Name |

2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRBDWRZVBPBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060440 | |

| Record name | 2-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpentan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | 2-Methyl-2-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-36-3 | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2SO831KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。